
3-Chloro-6-fluoro-2-methylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-fluoro-2-methylquinoxaline is a heterocyclic aromatic organic compound with the molecular formula C9H6ClFN2. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-fluoro-2-methylquinoxaline typically involves the reaction of 2-methylquinoxaline with chlorinating and fluorinating agents. One common method is the nucleophilic substitution reaction where 2-methylquinoxaline is treated with chlorine and fluorine sources under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents can also optimize the reaction efficiency .
化学反応の分析
Types of Reactions
3-Chloro-6-fluoro-2-methylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents in the presence of bases.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups attached to the quinoxaline ring, enhancing their biological and chemical properties .
科学的研究の応用
3-Chloro-6-fluoro-2-methylquinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and its role in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Chloro-6-fluoro-2-methylquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic pathways, which are crucial for cellular functions .
類似化合物との比較
Similar Compounds
- 2-Chloro-3-methylquinoxaline
- 6-Fluoro-2-methylquinoxaline
- 3-Chloro-2-methylquinoxaline
Uniqueness
3-Chloro-6-fluoro-2-methylquinoxaline is unique due to the presence of both chlorine and fluorine atoms on the quinoxaline ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potency and selectivity in various applications compared to its analogs .
特性
分子式 |
C9H6ClFN2 |
|---|---|
分子量 |
196.61 g/mol |
IUPAC名 |
3-chloro-6-fluoro-2-methylquinoxaline |
InChI |
InChI=1S/C9H6ClFN2/c1-5-9(10)13-8-4-6(11)2-3-7(8)12-5/h2-4H,1H3 |
InChIキー |
WNPOTOPGXJPVHJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C2C=C(C=CC2=N1)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



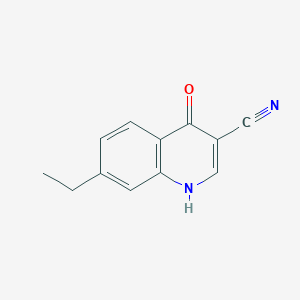

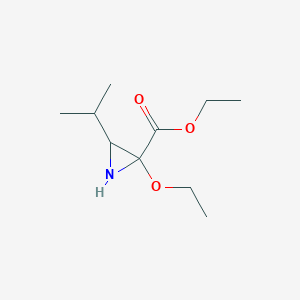

![1h-Imidazo[4,5-b]pyridine-6-sulfonamide](/img/structure/B11901217.png)

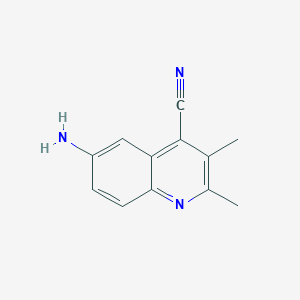
![2H-Naphtho[2,1-C][1,2]oxazin-2-one](/img/structure/B11901227.png)
![Furo[3,4-c]quinoline-1,3-dione](/img/structure/B11901234.png)
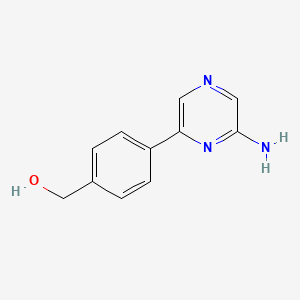
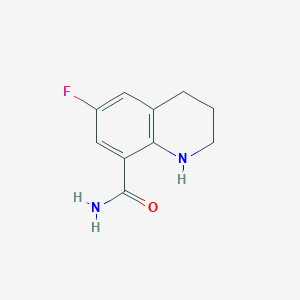
![9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B11901250.png)
![2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B11901257.png)
